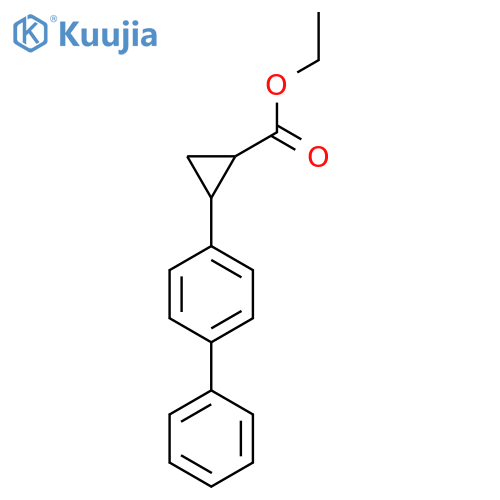

Cas no 1052650-67-5 (Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)

エチル2-(4-フェニルフェニル)シクロプロパン-1-カルボキシレートは、シクロプロパン骨格とビフェニル構造を有する有機化合物です。この化合物は、高い熱安定性と化学的安定性を示し、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして利用されます。シクロプロパン環の立体ひずみにより特異的反応性を有し、選択的官能基変換が可能です。特に、π共役系を拡張した芳香族誘導体として、電子材料や液晶材料への応用が期待されています。カルボキシエチル基はさらに誘導体化が容易であり、多様な化学修飾に対応できます。

1052650-67-5 structure

商品名:Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

CAS番号:1052650-67-5

MF:C18H18O2

メガワット:266.334325313568

MDL:MFCD32642259

CID:5061431

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

- ethyl 2-{[1,1'-biphenyl]-4-yl}cyclopropane-1-carboxylate

- Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate

- Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate

- SY266433

- SY266434

- Ethyl 2-([1,1'-biphenyl]-4-yl)cyclopropanecarboxylate

- Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

-

- MDL: MFCD32642259

- インチ: 1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3

- InChIKey: NEDCGJPIPIYLPR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1CC1C1C=CC(C2C=CC=CC=2)=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 324

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 26.3

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D780490-1g |

Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate |

1052650-67-5 | 95% | 1g |

$1595 | 2025-02-19 | |

| eNovation Chemicals LLC | D780490-1g |

Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate |

1052650-67-5 | 95% | 1g |

$1595 | 2024-07-19 | |

| eNovation Chemicals LLC | D780490-1g |

Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate |

1052650-67-5 | 95% | 1g |

$1595 | 2025-02-28 |

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

1052650-67-5 (Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量